![molecular formula C13H18N2O5S B12049029 [3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester](/img/structure/B12049029.png)
[3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester: is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiazolidine ring, and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of a morpholine derivative with a thiazolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of intermediates and the final product using techniques such as recrystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may be used to study enzyme interactions and inhibition due to its unique structure.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of [3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The morpholine and thiazolidine rings play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds:
Ethyl acetoacetate: Another ester compound used in organic synthesis.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid derivatives: Compounds with similar thiazolidine structures.
Uniqueness: What sets [3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester apart is its combination of a morpholine ring and a thiazolidine ring, which provides unique chemical and biological properties not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C13H18N2O5S |
|---|---|
Peso molecular |
314.36 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C13H18N2O5S/c1-2-20-13(18)7-12-15(11(17)9-21-12)8-10(16)14-3-5-19-6-4-14/h7H,2-6,8-9H2,1H3/b12-7- |
Clave InChI |
IEVRXJNUTFAVLB-GHXNOFRVSA-N |
SMILES isomérico |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)N2CCOCC2 |
SMILES canónico |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)N2CCOCC2 |
Solubilidad |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Isobutyl-[1,1'-biphenyl]-4-amine](/img/structure/B12048946.png)
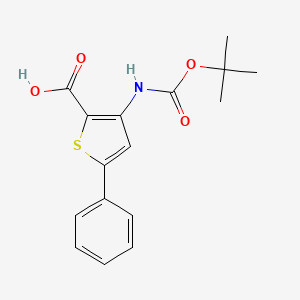
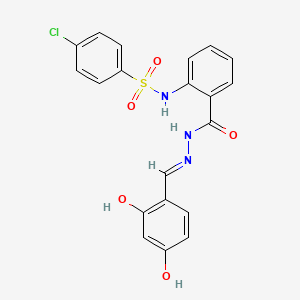
![(5Z)-3-hexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048954.png)
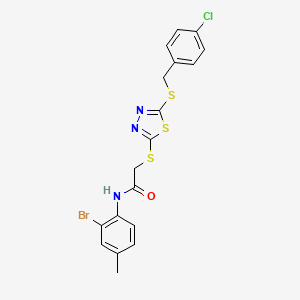
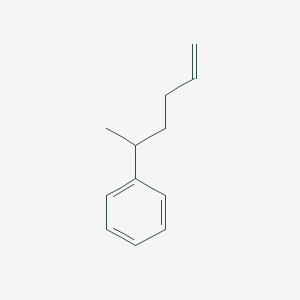

![N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048981.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12048985.png)


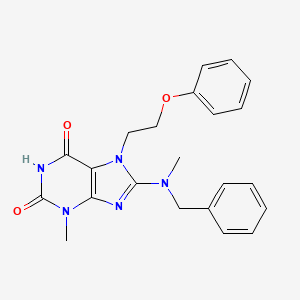
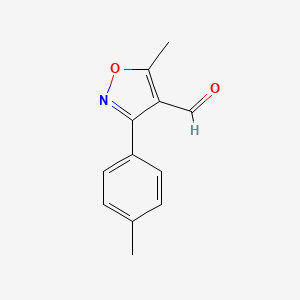
![N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12049051.png)
